molecular formula C10H11FN2O B2673565 1-(5-Fluoropyridin-2-yl)piperidin-4-one CAS No. 1057263-72-5

1-(5-Fluoropyridin-2-yl)piperidin-4-one

Cat. No.: B2673565
CAS No.: 1057263-72-5
M. Wt: 194.209
InChI Key: AUQNHVNWPUZRQA-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)piperidin-4-one is a chemical compound with the molecular formula C10H11FN2O. It is a fluorinated derivative of piperidinone, which is a key structural motif in many biologically active compounds. The presence of the fluorine atom in the pyridine ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)piperidin-4-one typically involves the fluorination of pyridine derivatives followed by cyclization to form the piperidinone ring. One common method is the reaction of 5-fluoropyridine with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields alcohols, and substitution reactions yield various substituted derivatives .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-2-yl)piperidin-4-one is unique due to the specific positioning of the fluorine atom, which enhances its chemical stability and biological activity compared to other halogenated derivatives. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNHVNWPUZRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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